N1-(1,3-benzodioxol-5-ylmethyl)-N1-(4-fluorophenyl)-4-chloro-3-nitrobenzamide
Overview
Description
N1-(1,3-benzodioxol-5-ylmethyl)-N1-(4-fluorophenyl)-4-chloro-3-nitrobenzamide is a complex organic compound that features a benzodioxole moiety, a fluorophenyl group, and a nitrobenzamide structure
Mechanism of Action
Target of Action
Related compounds have shown inhibition ofP-gp efflux pumps (MDR1, ABCB1) , suggesting that this compound may interact with similar targets.
Mode of Action
It’s known that related compounds can induceapoptosis and cause both S-phase and G2/M-phase arrests in cell lines . This suggests that the compound might interact with its targets to disrupt normal cell cycle progression and induce programmed cell death.
Biochemical Pathways
The induction of apoptosis and cell cycle arrest suggests that it may affect pathways related tocell growth and proliferation .
Result of Action
The compound has shown potent growth inhibition properties against certain human cancer cell lines . For instance, it has been observed to induce apoptosis and cause cell cycle arrests in HeLa cell line . These results suggest that the compound could potentially be developed as an antitumor agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,3-benzodioxol-5-ylmethyl)-N1-(4-fluorophenyl)-4-chloro-3-nitrobenzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and fluorophenyl intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include halogenating agents, nitrating agents, and coupling catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N1-(1,3-benzodioxol-5-ylmethyl)-N1-(4-fluorophenyl)-4-chloro-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloro group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro group could result in various substituted benzamides.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its structural features suggest potential use as a pharmaceutical intermediate or active ingredient.
Industry: The compound could be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N1-(1,3-benzodioxol-5-ylmethyl)-N1-(4-fluorophenyl)-4-chloro-3-nitrobenzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-N-(4-fluorophenyl)-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClFN2O5/c22-17-7-2-14(10-18(17)25(27)28)21(26)24(16-5-3-15(23)4-6-16)11-13-1-8-19-20(9-13)30-12-29-19/h1-10H,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZFVOBJUGOMNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN(C3=CC=C(C=C3)F)C(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClFN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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